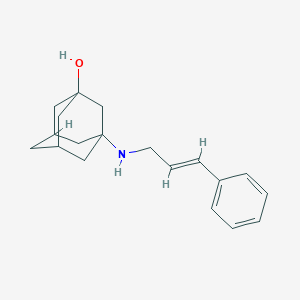![molecular formula C20H28N2O3S B271956 N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B271956.png)
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine, also known as MTEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of neurotransmitter release.
Wirkmechanismus
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR5 leads to the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of ion channel activity. The selective antagonism of mGluR5 by this compound results in the inhibition of these processes, which has been shown to improve cognitive function and reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to improve cognitive function and reduce the symptoms of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior. The selective antagonism of mGluR5 by this compound has been shown to inhibit the development of drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors in the brain. This compound has also been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which limits its efficacy as a therapeutic agent. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine. One area of research is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapeutic agents for the treatment of neurological disorders. Another area of research is the investigation of the role of mGluR5 in the development of drug addiction. This could lead to the development of new treatments for drug addiction that target mGluR5. Finally, the development of new methods for the administration of this compound could improve its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3-ethoxy-4-(2-thienylmethoxy)benzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent to form the final product, this compound. The synthesis of this compound has been optimized to improve yields and reduce the number of steps required for the reaction.
Wissenschaftliche Forschungsanwendungen
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. The selective antagonism of mGluR5 by this compound has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models. This compound has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior.
Eigenschaften
Molekularformel |
C20H28N2O3S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H28N2O3S/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18/h3-6,13-14,21H,2,7-12,15-16H2,1H3 |
InChI-Schlüssel |
WJHJRIZAJNZRQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)